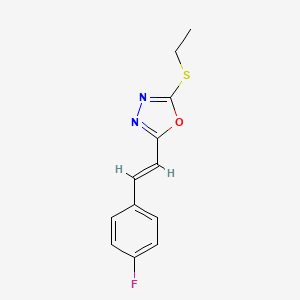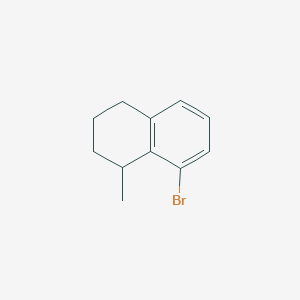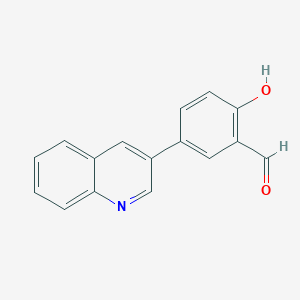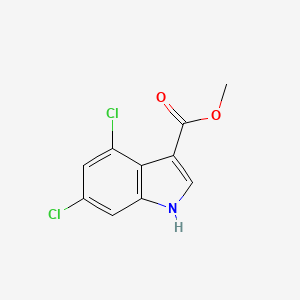![molecular formula C12H24BrNS B12838677 4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine](/img/structure/B12838677.png)
4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine is an organic compound that belongs to the class of thiomorpholines. Thiomorpholines are heterocyclic compounds containing a sulfur atom in the ring structure. This compound is characterized by the presence of a bromomethyl group attached to a pentyl chain, which is further connected to a thiomorpholine ring substituted with two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized by reacting a suitable amine with a sulfur-containing reagent under controlled conditions.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a halogenation reaction, where a suitable precursor is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Attachment of the Pentyl Chain: The pentyl chain can be attached through a nucleophilic substitution reaction, where the thiomorpholine ring is reacted with a pentyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Methyl-substituted thiomorpholine
Substitution: Amino-substituted or thiol-substituted thiomorpholine
Scientific Research Applications
4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(Chloromethyl)pentyl]-2,3-dimethylthiomorpholine
- 4-[2-(Iodomethyl)pentyl]-2,3-dimethylthiomorpholine
- 4-[2-(Hydroxymethyl)pentyl]-2,3-dimethylthiomorpholine
Uniqueness
4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and hydroxyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H24BrNS |
|---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
4-[2-(bromomethyl)pentyl]-2,3-dimethylthiomorpholine |
InChI |
InChI=1S/C12H24BrNS/c1-4-5-12(8-13)9-14-6-7-15-11(3)10(14)2/h10-12H,4-9H2,1-3H3 |
InChI Key |
SDHSEVMNZOUJKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CN1CCSC(C1C)C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Methyl 2,3,5,6-tetrafluoro-4-(2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-3-yl)benzoate](/img/structure/B12838657.png)
![[1,1'-Biphenyl]-4,4'-diylbis(butane-4,1-diyl) diacrylate](/img/structure/B12838663.png)
![(E)-2-((3-(Dimethylamino)propyl)(ethyl)amino)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)-1-phenylquinolin-1-ium](/img/structure/B12838670.png)



